(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol
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Overview
Description
(5-Fluoro-3-azabicyclo[311]heptan-1-yl)methanol is a chemical compound with a unique bicyclic structure This compound is characterized by the presence of a fluorine atom and a hydroxyl group attached to a bicyclic azabicycloheptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol typically involves the reduction of spirocyclic oxetanyl nitriles. This method allows for the incorporation of the azabicycloheptane core into the desired structure . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled temperatures and pressures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as LiAlH4. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted azabicycloheptanes. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structures .
Scientific Research Applications
(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
(5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol: Similar in structure but with a phenyl group instead of a fluorine atom.
(5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol:
Uniqueness
(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO/c8-7-1-6(2-7,5-10)3-9-4-7/h9-10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXVFUYIXAFHIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(CNC2)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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